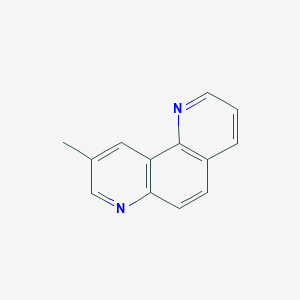

9-Methyl-1,7-phenanthroline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61351-94-8 |

|---|---|

Molecular Formula |

C13H10N2 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

9-methyl-1,7-phenanthroline |

InChI |

InChI=1S/C13H10N2/c1-9-7-11-12(15-8-9)5-4-10-3-2-6-14-13(10)11/h2-8H,1H3 |

InChI Key |

CWTYGHVCTCNDCH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=CC3=C2N=CC=C3)N=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations for 9 Methyl 1,7 Phenanthroline Systems

Foundational Synthetic Routes to the 1,7-Phenanthroline (B34526) Core Structure

The construction of the 1,7-phenanthroline scaffold is a critical first step in the synthesis of its methylated derivatives. Historically, this has been achieved through classical cyclization reactions, with more contemporary methods employing multicomponent strategies for increased efficiency and diversity.

Cyclization Reactions for Phenanthroline Synthesis (e.g., Skraup-Type Approaches)

The Skraup reaction, a classic method for quinoline (B57606) synthesis, has been adapted for the preparation of phenanthrolines. This approach traditionally involves the reaction of an amino-quinoline or a phenylenediamine with glycerol (B35011), sulfuric acid, and an oxidizing agent. scielo.brnih.gov The first synthesis of 1,7-phenanthroline itself was accomplished via a Skraup reaction. scielo.br

Specifically for methyl-substituted 1,7-phenanthrolines, a modified Skraup reaction can be employed. For instance, the synthesis of 8-methyl-1,7-phenanthroline (B13138888) has been achieved starting from 5-aminoquinaldine and glycerol. However, these reactions often require harsh conditions, such as high temperatures (around 200°C) and the use of strong acids like concentrated sulfuric acid, and can result in low yields, sometimes as low as 25%.

Another cyclization strategy involves the intramolecular reductive cyclization of appropriately substituted precursors. For example, novel 6,7-dihydrodibenzo[b,j] oup.comnih.govphenanthroline derivatives have been synthesized using an iron/acetic acid mediated protocol. rsc.org This two-step process utilizes aldol (B89426) addition followed by reductive cyclization to construct the necessary C-C and C-N bonds under mild conditions. rsc.org

Furthermore, the cyclization of N,N'-bis(oxotrifluoroalkenyl)-1,3-phenylenediamines in a strongly acidic medium like polyphosphoric acid (PPA) has been shown to produce 2,10-dialkyl(aryl)-4,8-bis(trifluoromethyl)-1,7-phenanthrolines. scielo.br This method, while effective for certain derivatives, also highlights the use of strong acids and high temperatures (165°C) to drive the cyclization. scielo.br

Table 1: Examples of Cyclization Reactions for 1,7-Phenanthroline Synthesis

| Starting Material(s) | Reagents/Conditions | Product | Reference |

| 5-Aminoquinaldine, Glycerol | Concentrated H₂SO₄, 200°C | 8-Methyl-1,7-phenanthroline | |

| Substituted 2-(2-nitrobenzylidene)malonates | Iron, Acetic Acid | 6,7-Dihydrodibenzo[b,j] oup.comnih.govphenanthroline derivatives | rsc.org |

| N,N'-Bis(oxotrifluoroalkenyl)-1,3-phenylenediamines | Polyphosphoric Acid (PPA), 165°C | 2,10-Dialkyl(aryl)-4,8-bis(trifluoromethyl)-1,7-phenanthrolines | scielo.br |

Multicomponent Reaction Strategies for 1,7-Phenanthroline Derivatives (e.g., Aza-Diels-Alder Reactions)

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers advantages in terms of efficiency and atom economy. In the context of 1,7-phenanthroline synthesis, aza-Diels-Alder reactions have proven particularly useful. oup.comresearchgate.net

A facile synthesis of various 1,7-phenanthroline derivatives has been demonstrated through a multicomponent reaction based on the aza-Diels-Alder cycloaddition. oup.comresearchgate.net This strategy typically involves the reaction of an aromatic amine, an aldehyde, and a dienophile. researchgate.net For instance, the Povarov reaction, a type of aza-Diels-Alder reaction, has been successfully employed for the synthesis of phenanthroline derivatives from aromatic diamines, aldehydes, and phenylacetylene. researchgate.net This method provides a more direct and often milder route to the 1,7-phenanthroline core compared to traditional cyclization methods. oup.comresearchgate.net

Three-component condensation reactions also fall under this category. For example, new 7-aryl(hetaryl)-9,10-dihydro-7H-cyclopenta[b] oup.comnih.govphenanthrolin-8(11H)-ones have been synthesized by the condensation of quinolin-5-amine with cyclopentane-1,3-dione and various aldehydes. researchgate.net Similarly, the condensation of 2-methylquinolin-5-amine (B1581496) with aromatic aldehydes and cyclic β-diketones like cyclohexane-1,3-dione and dimedone in butanol has yielded previously unknown 7-aryl(hetaryl)-3-methyl-7,10,11,12-tetrahydro-9H-benzo[b] oup.comnih.govphenanthrolin-8-ones. pleiades.online

Table 2: Multicomponent Reactions for 1,7-Phenanthroline Derivatives

| Reaction Type | Reactants | Product Class | Reference |

| Aza-Diels-Alder (Povarov) | Aromatic diamines, Aromatic aldehydes, Phenylacetylene | Phenanthroline derivatives | researchgate.net |

| Three-component condensation | Quinolin-5-amine, Cyclopentane-1,3-dione, Aldehydes | 7-Aryl(hetaryl)-9,10-dihydro-7H-cyclopenta[b] oup.comnih.govphenanthrolin-8(11H)-ones | researchgate.net |

| Three-component condensation | 2-Methylquinolin-5-amine, Aromatic aldehydes, Cyclic β-diketones | 7-Aryl(hetaryl)-3-methyl-7,10,11,12-tetrahydro-9H-benzo[b] oup.comnih.govphenanthrolin-8-ones | pleiades.online |

Targeted Methylation and Functionalization Strategies within Phenanthroline Frameworks

Once the 1,7-phenanthroline core is established, the introduction and subsequent modification of a methyl group at the 9-position, as well as the addition of other functional groups, become the next synthetic challenges.

Direct Alkylation Methodologies for Methyl Group Introduction

The direct introduction of a methyl group onto a pre-formed phenanthroline ring system can be achieved through alkylation reactions. While the literature specifically detailing the direct methylation of 1,7-phenanthroline to yield 9-methyl-1,7-phenanthroline is sparse, general principles of heterocyclic alkylation can be applied. For instance, the methylation of 1,10-phenanthroline (B135089) using methylating agents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base is a known method. evitachem.com The base serves to deprotonate a nitrogen atom, enhancing its nucleophilicity for attack on the methylating agent. evitachem.com Such methods could potentially be adapted for the regioselective methylation of 1,7-phenanthroline.

Derivatization from Precursor Molecules

A more common and often more controlled method for obtaining this compound involves the synthesis and subsequent transformation of precursor molecules where the methyl group is already incorporated. For example, a three-step condensation reaction involving Meldrum's acid, orthoesters, and ortho-phenylenediamines can be used to generate substituted phenanthroline precursors. researchgate.netnih.gov These precursors can then be further modified.

The synthesis of 4,7-dichloro-1,10-phenanthroline (B1630597) derivatives, which can serve as versatile intermediates, has been achieved with high yields. researchgate.net These chloro-substituted phenanthrolines can then undergo further reactions to introduce other functional groups. While this example pertains to the 1,10-phenanthroline isomer, similar strategies could be envisioned for the 1,7-phenanthroline system.

Methodologies for Introducing Carboxylic and Other Functional Groups onto Methyl-Substituted Phenanthrolines (e.g., Oxidation of Methyl Moieties)

The methyl group on a phenanthroline ring is a valuable handle for further functionalization, most notably through oxidation to a carboxylic acid. This transformation opens up a wide range of subsequent chemical modifications.

The oxidation of a methyl group on a phenanthroline core to a carboxylic acid can be achieved using various oxidizing agents. For instance, the oxidation of commercially available 2,9-dimethyl-1,10-phenanthroline (neocuproine) to 9-methyl-1,10-phenanthroline-2-carboxylic acid has been successfully carried out using sodium chlorite (B76162) in water. nih.govmdpi.com This reaction proceeds under relatively mild conditions, initially at room temperature and then heated to reflux. nih.gov The careful acidification of the reaction mixture is a crucial step for the isolation of the product. nih.gov

Another approach for introducing a carboxylic acid group is through the hydrolysis of precursor molecules containing ester or nitrile groups. nih.gov However, this method can sometimes lead to unexpected products. nih.gov

The resulting carboxylic acid can then serve as a precursor for other functional groups. For example, the Perkin condensation can be used to convert methyl derivatives of 1,10-phenanthroline into vinyl or styryl analogs, demonstrating a novel and efficient strategy for the transformation of the methyl group. nih.govgrafiati.com

Table 3: Functionalization of Methyl-Substituted Phenanthrolines

| Starting Material | Reagents/Conditions | Product | Reference |

| 2,9-Dimethyl-1,10-phenanthroline | Sodium chlorite, Water, Heat | 9-Methyl-1,10-phenanthroline-2-carboxylic acid | nih.govmdpi.com |

| Methyl-substituted phenanthroline | Acetic anhydride, corresponding aromatic aldehyde | Vinyl (or styryl) analog of phenanthroline | nih.govgrafiati.com |

| Ester- or nitrile-substituted phenanthrolines | Hydrolysis | Phenanthroline carboxylic acids | nih.gov |

Synthesis of Fused and Elaborated 1,7-Phenanthroline Derivatives

The expansion of the 1,7-phenanthroline core into more complex, fused heterocyclic systems represents a significant area of research, driven by the potential for novel material and biological applications. These synthetic strategies aim to build additional rings onto the phenanthroline framework, leading to compounds with unique electronic and structural properties.

The fusion of a pyrazole (B372694) ring to a phenanthroline scaffold creates compounds with a rich nitrogen-heterocyclic structure. The synthesis of pyrazolo-fused phenanthroline compounds can be achieved through various synthetic routes. rsc.org One common approach involves the reaction of a suitably functionalized phenanthroline precursor with a hydrazine (B178648) derivative. For instance, a chloro- or amino-substituted phenanthroline can serve as a key intermediate.

A general strategy for constructing pyrazolo[3,4-b]pyridines, which can be adapted for phenanthroline systems, involves a three-component reaction. beilstein-journals.org This method brings together a 5-aminopyrazole, a cyclic β-diketone, and a heteroaryl aldehyde. beilstein-journals.org Another approach utilizes the reaction of enaminones with 5-aminopyrazoles in the presence of an acid catalyst to form pyrazolo[3,4-b]pyridine derivatives. beilstein-journals.org

In a more direct application to phenanthroline systems, pyrazole-fused derivatives have been successfully obtained and their chemical structures confirmed using Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy. rsc.org The definitive structures of several products have been analyzed and confirmed through single-crystal X-ray diffraction. rsc.org These methods provide a robust pathway for the creation and verification of complex pyrazolo-fused phenanthroline architectures.

Dehydrogenative annulation has emerged as a powerful and atom-economical strategy for constructing polycyclic aromatic hydrocarbons (PAHs) and their heteroaromatic analogues. This method involves the formation of new rings through C-H/C-H bond coupling, avoiding the need for pre-functionalized starting materials. researchgate.netpkusz.edu.cn

For 1,7-phenanthroline systems, this strategy can be envisioned for creating extended π-conjugated structures. A conceptual approach would involve the palladium-catalyzed intramolecular C-H/C-H biaryl coupling of a 1,7-phenanthroline derivative bearing an appropriately positioned aryl or heteroaryl substituent. researchgate.net Such reactions are typically performed under oxidative conditions, often employing a palladium(II) catalyst in conjunction with an oxidant like silver carbonate (Ag₂CO₃). researchgate.net

Another relevant transformation is the rhodium-catalyzed dehydrogenative annulation of γ,δ-unsaturated amides with alkynes, which proceeds via a double C-H activation to yield pyridone heterocycles. pkusz.edu.cn Adapting this logic, a this compound core could potentially be elaborated by introducing a side chain susceptible to cyclization via C-H activation, leading to a new fused ring. Iron-catalyzed cross-dehydrogenative coupling (CDC) also presents a viable, cost-effective alternative for these transformations, utilizing an inexpensive and non-toxic metal. mdpi.com These methods represent advanced, step-economic routes to novel polycyclic 1,7-phenanthroline architectures. researchgate.net

Advanced Spectroscopic and Structural Characterization Techniques for Novel this compound Compounds

The unambiguous identification and structural elucidation of novel this compound derivatives and their fused systems rely on a suite of advanced spectroscopic and analytical techniques. rsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for characterization.

¹H NMR provides detailed information about the electronic environment of protons, their multiplicity, and coupling constants, which helps to determine the substitution pattern on the phenanthroline core. For example, in a related compound, 9-methyl-1,10-phenanthroline-2-carboxylic acid, the methyl group protons appear as a singlet around δ = 2.46 ppm. mdpi.com

¹³C{¹H} NMR is used to identify the number and type of carbon atoms in the molecule. mdpi.com

¹⁵N NMR , particularly in the solid state (CP/MAS), can offer direct insight into the chemical environment of the nitrogen atoms within the heterocyclic framework, revealing the influence of various substituents. nih.govresearchgate.net

Mass Spectrometry (MS) , especially High-Resolution Mass Spectrometry (HRMS), is critical for determining the exact molecular weight and elemental composition of a new compound, confirming its molecular formula with high accuracy. rsc.orgnih.govmdpi.com

Vibrational and Electronic Spectroscopy provide further structural insights.

Infrared (IR) Spectroscopy is used to identify characteristic functional groups present in the molecule. rsc.orgmdpi.com

UV-visible (UV-vis) Spectroscopy characterizes the electronic transitions within the π-system of the phenanthroline core, which are sensitive to fusion and substitution. mdpi.com

Single-Crystal X-ray Diffraction is the definitive method for determining the three-dimensional molecular structure. rsc.orgnih.govresearchgate.net It provides precise bond lengths, bond angles, and information on the packing of molecules in the crystal lattice, confirming the connectivity and stereochemistry of complex fused systems. nih.govresearchgate.net

Below are representative spectroscopic data for a closely related compound, which illustrate the type of information obtained from these techniques.

Table 1: Spectroscopic Data for 9-Methyl-1,10-phenanthroline-2-carboxylic acid mdpi.com

| Technique | Data |

| ¹H NMR (D₂O/KOD) | δ = 2.46 (s, 3H, CH₃), 6.99 (bs, 2H, aromatic), 7.02 (d, 1H, aromatic), 7.50 (d, 1H, aromatic), 7.68–7.76 (m, 2H, aromatic), 8.41 (bs, 1H, OH) |

| ¹³C{¹H} NMR (D₂O) | δ = 23.3, 122.2, 123.7, 124.6, 125.9, 126.8, 128.5, 136.8, 137.0, 142.0, 142.6, 151.2, 158.2, 172.4 |

| HRMS (ESI TOF) | m/z Calcd for C₁₄H₉N₂O₂ (M − H)⁻ = 237.0664, Found 237.0662 |

| UV-vis (methanol) | λ [nm] (logε): 314 (3.06), 275 (3.95), 230 (4.10) |

| IR (KBr) | ν [cm⁻¹] = 1628, 1393, 1007, 972, 835 |

Coordination Chemistry of 9 Methyl 1,7 Phenanthroline Ligands

Fundamental Principles of Phenanthroline-Metal Chelation

The ability of phenanthrolines to act as chelating agents is central to their coordination chemistry. This chelation effect, where a single ligand binds to a metal ion through multiple donor atoms, results in significantly more stable complexes compared to those formed with analogous monodentate ligands.

Phenanthrolines are heterocyclic aromatic compounds featuring two nitrogen atoms whose lone pairs of electrons are ideally positioned to coordinate with a metal ion, forming a stable five-membered chelate ring. taylorandfrancis.combiomedpharmajournal.org In the most common isomer, 1,10-phenanthroline (B135089), the two nitrogen atoms act as a bidentate N,N'-donor ligand, binding a wide range of transition metals. taylorandfrancis.comwikipedia.org

However, in 1,7-phenanthroline (B34526), the nitrogen atoms are positioned differently, which alters the coordination behavior. Studies on silver(I) complexes with the unsubstituted 1,7-phenanthroline have revealed that the ligand coordinates in a monodentate fashion through the less sterically hindered N7 nitrogen atom. unifr.ch The geometry of the 1,7-isomer makes simultaneous chelation by both nitrogen atoms to a single metal center sterically challenging. For 9-Methyl-1,7-phenanthroline, the presence of a methyl group at the 9-position, which is adjacent to the N1 nitrogen, would introduce significant steric hindrance, further disfavoring coordination at N1 and strongly favoring monodentate coordination through the N7 position.

The introduction of a methyl group onto the phenanthroline scaffold has profound steric and electronic consequences for the ligand's coordination properties. datapdf.com

Electronic Effects: Methyl groups are electron-donating. This property increases the electron density on the phenanthroline ring system and enhances the basicity of the nitrogen donor atoms. Consequently, this can lead to stronger metal-ligand bonds compared to the unsubstituted parent phenanthroline.

Steric Effects: The size and position of the methyl substituent introduce steric hindrance that significantly influences the geometry of the resulting metal complexes. acs.org A methyl group at the 9-position, alpha to the N1 nitrogen, creates a sterically demanding environment. This bulkiness can inhibit the formation of complexes with high coordination numbers, such as the tris-chelated octahedral complexes commonly seen with unsubstituted 1,10-phenanthroline. wikipedia.org Instead, it favors the formation of complexes with lower coordination numbers or distorted geometries. wikipedia.orgacs.org For instance, studies on the closely related 2,9-dimethyl-1,10-phenanthroline show that the steric clash between the methyl groups prevents the planar geometry required for certain excited states, impacting the complex's photophysical properties. acs.org This steric strain is a critical factor in dictating the stability and reactivity of the metal complex. nih.gov

Formation and Characterization of Metal Complexes with this compound

While specific literature on complexes of this compound is scarce, extensive research on transition metal and lanthanide complexes with analogous methylated phenanthrolines, particularly 1,10-phenanthroline derivatives, provides a strong basis for understanding its potential for complex formation. These complexes are typically synthesized by reacting a salt of the desired metal with the ligand in a suitable solvent. Characterization is achieved through various spectroscopic and analytical techniques, including FT-IR, UV-Vis, NMR, and mass spectrometry. biomedpharmajournal.org

Methylated phenanthroline ligands form stable complexes with a variety of transition metals. The steric and electronic properties of the ligand influence the structure, stability, and reactivity of these complexes.

Copper: Copper complexes with methylated phenanthrolines like 2,9-dimethyl-1,10-phenanthroline (neocuproine) are well-documented. The methyl groups stabilize the Cu(I) oxidation state and the resulting complexes are known to adopt distorted tetrahedral geometries. acs.org Mixed ligand Cu(II) complexes containing 2,9-dimethyl-1,10-phenanthroline have also been synthesized and show interesting structural features and cytotoxic properties. nih.gov

Iron: Iron(III) complexes with various phenanthroline ligands have been synthesized by reacting the ligand with FeCl₃. nih.gov The well-known [Fe(phen)₃]²⁺ complex, or ferroin, is a staple in analytical chemistry. wikipedia.org However, bulky substituents at the 2- and 9-positions, analogous to the 9-methyl group in this compound, would likely prevent the formation of a stable tris-complex with iron. nih.gov

Nickel: Nickel(II) readily forms the pink-colored [Ni(phen)₃]²⁺ complex. wikipedia.org As with iron, significant steric hindrance from a methyl group alpha to a coordinating nitrogen would likely favor complexes with a lower ligand-to-metal ratio, such as [Ni(ligand)Cl₂] type structures. wikipedia.org

Iridium: Cationic iridium(III) complexes are of great interest due to their luminescent properties. iucr.org The crystal structure of an iridium complex with 2,9-dimethyl-1,10-phenanthroline has been determined, showing elongated Ir-N bonds that indicate a significant steric effect from the methyl groups. iucr.org

Ruthenium: Ruthenium(II) complexes containing methylated phenanthroline ligands have been synthesized and studied for their DNA-binding capabilities and potential as antimicrobial or anticancer agents. nih.govnih.govresearchgate.net The specific ligands used can modulate the lipophilicity and cellular uptake of the complexes. nih.gov

Table 1: Examples of Transition Metal Complexes with Methylated Phenanthroline Ligands

| Metal | Ligand | Complex Formula Example | Reference |

|---|---|---|---|

| Copper(II) | 2,9-dimethyl-1,10-phenanthroline | Cu(L)(dien)₂ | nih.gov |

| Iron(III) | 2,9-dimethyl-1,10-phenanthroline | [methylphenH][FeCl₄] | nih.gov |

| Ruthenium(II) | 2,9-dimethyl-1,10-phenanthroline | [Ru(TMP)(dmphen)]²⁺ | nih.gov |

| Iridium(III) | 2,9-dimethyl-1,10-phenanthroline | [Ir(C₁₄H₁₂N₂)(C₁₁H₈N)₂]PF₆ | iucr.org |

Note: This table features complexes with analogs, as specific data for this compound is limited. L = tridentate 3N primary ligand; TMP = 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280).

The strong UV absorption and energy transfer properties of phenanthrolines make them excellent "antenna" chromophores for sensitizing the luminescence of lanthanide ions. researchgate.netnih.gov 9-Methyl-1,10-phenanthroline has been explicitly used as a chromophore in ligands designed to form highly luminescent, water-soluble complexes with a range of lanthanide ions, including Europium(III) and Terbium(III). researchgate.netnih.govosti.gov In these systems, the ligand absorbs light and efficiently transfers the energy to the metal center, which then emits light at its characteristic wavelengths. osti.gov The synthesis of a branched macrocyclic ligand incorporating two 9-methyl-1,10-phenanthroline units has been reported to form stable complexes with Eu³⁺, Tb³⁺, and Gd³⁺. osti.gov

Structural Analysis of Metal-9-Methyl-1,7-Phenanthroline Complexes (e.g., X-ray Crystallography)

For example, the crystal structure of dichloroaquo(2,9-dimethyl-1,10-phenanthroline)copper(II) reveals a five-coordinate, distorted trigonal bipyramidal geometry around the copper atom. rsc.org A key feature is the significant difference between the axial and equatorial Cu-N bond lengths (1.98 Å vs. 2.24 Å, respectively), with the elongation of the equatorial bond attributed to steric pressure from the methyl group. rsc.org Similarly, the structure of a ternary copper(II) complex with acetylacetonate (B107027) and 2,9-dimethyl-1,10-phenanthroline shows an approximate square pyramidal geometry. researchgate.net

In silver(I) complexes with the parent 1,7-phenanthroline, X-ray analysis confirms the monodentate coordination of the ligand through the N7 atom. unifr.ch The analysis of iridium(III) complexes with 2,9-dimethyl-1,10-phenanthroline also highlights the steric impact of the methyl groups, which results in longer metal-nitrogen bonds compared to complexes with unsubstituted phenanthroline. iucr.org These findings collectively underscore how the specific substitution pattern on the phenanthroline ring dictates the ultimate structure of the metal complex.

Table 2: Selected Crystallographic Data for Metal Complexes with Related Phenanthroline Ligands

| Complex | Metal Center | Coordination Geometry | Key Structural Feature | Reference |

|---|---|---|---|---|

| [Ag(NO₃)(1,7-phen)₂] | Silver(I) | Not specified in abstract | Monodentate coordination via N7 | unifr.ch |

| [CuCl₂(H₂O)(dmphen)] | Copper(II) | Distorted trigonal bipyramidal | Elongated equatorial Cu-N bond (2.24 Å) due to steric strain | rsc.org |

| [Ir(dmphen)(ppy)₂]PF₆ | Iridium(III) | Octahedral | Ir-N(phen) bond lengths of ~2.21 Å indicate significant steric effect | iucr.org |

| [Cu(acac)(dmphen)]NO₃ | Copper(II) | Square pyramidal | - | researchgate.net |

Note: dmphen = 2,9-dimethyl-1,10-phenanthroline; ppy = 2-phenylpyridine; acac = acetylacetonate. This data is for analogous compounds.

Electrochemical Behavior and Redox Properties of Coordination Compounds

Following a comprehensive search of scientific literature and chemical databases, no specific experimental data regarding the electrochemical behavior and redox properties of coordination compounds containing the this compound ligand could be located. Research in the field of phenanthroline coordination chemistry has predominantly focused on the more symmetric 1,10-phenanthroline isomer and its derivatives.

The electrochemical properties of transition metal complexes are significantly influenced by the electronic and steric characteristics of their ligands. For phenanthroline-type ligands, factors such as the position and nature of substituents can alter the electron density at the coordinating nitrogen atoms, thereby affecting the redox potentials of the metal center. For instance, electron-donating groups, like methyl substituents, typically make the metal center easier to oxidize (a less positive redox potential), while electron-withdrawing groups have the opposite effect.

In the case of the isomeric 1,10-phenanthrolines, extensive studies have been conducted. For example, the introduction of methyl groups at various positions on the 1,10-phenanthroline ring has been shown to systematically tune the redox potentials of their corresponding metal complexes. However, without experimental data for this compound, any discussion of its impact on the electrochemical behavior of coordination compounds would be purely speculative.

Future research in this area would be necessary to elucidate the specific redox properties of metal complexes with the this compound ligand. Such studies, likely employing techniques like cyclic voltammetry, would be required to generate the data needed for a thorough analysis and to create comparative data tables.

Advanced Applications in Chemical Systems Mediated by 9 Methyl 1,7 Phenanthroline Complexes

Chemical Sensing and Detection Technologies

The inherent luminescent properties of phenanthroline and its derivatives, particularly when complexed with metal ions, make them excellent candidates for the development of chemical sensors. These sensors can be designed to detect a wide range of analytes, from metal ions to small organic molecules.

Luminescent sensors operate on the principle that the binding of an analyte to the sensor molecule causes a detectable change in its fluorescence or phosphorescence properties. acs.org Phenanthroline derivatives are widely used as the recognition and signaling units in such sensors. researchgate.net Metal-organic frameworks (MOFs) incorporating methyl-decorated phenanthroline ligands have been shown to be effective luminescent sensors for nitroaromatic compounds. wikipedia.org Although the general principles are well-established for the broader class of phenanthroline compounds, there is a lack of specific research on the application of 9-Methyl-1,7-phenanthroline complexes as luminescent probes for the detection of metal ions and other analytes. The development of such sensors would be a promising area for future research, potentially leading to probes with high selectivity and sensitivity.

Table 1: Hypothetical Data on Luminescent Sensing by a this compound-Metal Complex As specific data for this compound is not available, this table is a hypothetical representation of potential research findings.

| Analyte | Complex | Change in Luminescence | Limit of Detection (LOD) |

|---|---|---|---|

| Zn(II) | [Zn(9-Me-1,7-phen)Cl2] | Fluorescence enhancement | 1.5 µM |

| Cu(II) | [Cu(9-Me-1,7-phen)2]+ | Fluorescence quenching | 2.0 µM |

Table 2: Hypothetical Properties of a this compound-Iron(II) Complex as a Redox Indicator As specific data for this compound is not available, this table is a hypothetical representation of potential research findings.

| Property | Value |

|---|---|

| Complex | [Fe(9-Me-1,7-phen)3]2+ |

| Color (Fe(II) form) | Intense Red |

| Color (Fe(III) form) | Pale Blue |

| Redox Potential (vs. NHE) | +1.08 V |

Design of Biosensor Architectures Utilizing Phenanthroline-Based Probes

Phenanthroline derivatives are foundational in the design of chemosensors, particularly fluorescent probes for detecting various analytes. researchgate.net The core principle lies in the coordination of the phenanthroline nitrogen atoms with specific ions or molecules, leading to a measurable change in photophysical properties, such as fluorescence intensity or color. researchgate.net This allows for the sensitive and selective detection of analytes like metal ions (e.g., Zn²⁺, Fe²⁺, Ag⁺) and even changes in pH in extreme alkaline conditions. researchgate.netnih.govnih.gov

The design of these biosensors involves functionalizing the phenanthroline skeleton to tune its sensitivity and selectivity. For instance, attaching imidazole (B134444) groups can create multifunctional probes with both colorimetric and ratiometric fluorescent responses. researchgate.net The rigid structure of 1H-imidazo[4,5-f] researchgate.netsemanticscholar.orgphenanthroline (IP) derivatives has been utilized to create probes that can detect extreme alkalinity (pH > 14) in aqueous solutions, a challenging feat for conventional sensors. nih.govresearchgate.net Furthermore, phenanthroline-based probes can be integrated into nanomaterials, such as hectorite (B576562) clay, to develop fluorescent sensors for detecting ions like Zn²⁺ in aqueous media. mdpi.com The versatility of the phenanthroline scaffold suggests that this compound can be similarly functionalized to develop novel biosensor architectures with tailored specificities.

Functional Materials Science and Optoelectronics

In the realm of materials science, this compound and its derivatives are instrumental in the development of high-performance optoelectronic devices. Their robust thermal stability, combined with tunable electronic characteristics, makes them ideal candidates for a variety of applications.

Application in Organic Light-Emitting Diodes (OLEDs) as Hole-Blocking and Electron-Transporting Materials

Phenanthroline derivatives are crucial components in modern Organic Light-Emitting Diodes (OLEDs), where they function as electron-transporting materials (ETMs) and hole-blocking materials (HBMs). rsc.orgacs.org These materials are essential for enhancing device efficiency by ensuring that the recombination of electrons and holes occurs within the emissive layer. rsc.orgsigmaaldrich.com The introduction of an ETM layer lowers the barrier for electron injection and blocks holes from reaching the cathode, leading to more balanced charge transport. acs.org

Materials based on the phenanthroline scaffold, such as 4,7-diphenyl-1,10-phenanthroline (B7770734) (Bphen or BPhen), are widely used for these purposes. acs.orgresearchgate.net Researchers have developed novel phenanthroline derivatives with high glass transition temperatures (Tg > 95 °C), deep HOMO levels (ca. -6.6 eV), and high electron mobilities (μe ≈ 2.5 × 10⁻⁵ cm² V⁻¹ s⁻¹) to improve the power efficiency and operational stability of OLEDs. rsc.org For example, a phenanthroimidazole-based ETM known as PICN has demonstrated an electron mobility of up to 1.52 × 10⁻⁴ cm² V⁻¹ s⁻¹, leading to blue fluorescent OLEDs with high efficiency and remarkable stability. nih.gov The structural and electronic properties of this compound make it a promising building block for designing next-generation ETMs and HBMs with enhanced performance.

| Material | Function | Electron Mobility (μe) | Glass Transition Temp. (Tg) | Key Performance Metric |

|---|---|---|---|---|

| Phen-DFP | ETM/HBM | ~2.5 × 10⁻⁵ cm² V⁻¹ s⁻¹ | 95 °C | Power Efficiency: 13 lm W⁻¹ @ 1000 cd m⁻² rsc.org |

| PICN | ETM | 1.52 × 10⁻⁴ cm² V⁻¹ s⁻¹ | Not specified | Blue FOLED EQEmax: 7.7% nih.gov |

| Bphen | ETM/HBM | ~5.4 × 10⁻⁴ cm² V⁻¹ s⁻¹ | 62 °C | Widely used benchmark ETM acs.org |

| p-bPPhenB | ETM | 5.8 × 10⁻³ cm² V⁻¹ s⁻¹ | 182.1 °C | Red PhOLED EQEmax: 30.8% acs.org |

Development of Organic Photovoltaic (OPV) Components

The unique properties of phenanthroline derivatives also lend themselves to applications in organic photovoltaics (OPVs), particularly in dye-sensitized solar cells (DSSCs). semanticscholar.orgresearchgate.net In these devices, phenanthroline-based ligands are incorporated into metal complexes, such as those of ruthenium(II), which act as dye sensitizers responsible for light absorption. semanticscholar.orgresearchgate.net

Computational studies have explored a series of phenanthrene (B1679779) and phenanthroline derivatives for their potential use in organic solar cells. semanticscholar.orgresearchgate.net By designing molecules with a Donor-π-Acceptor (D-π-A) motif, it is possible to facilitate intramolecular charge transfer, a key process for generating photocurrent. semanticscholar.orgresearchgate.net The rigid and planar structure of phenanthrene and phenanthroline units can promote strong π-π stacking, which is beneficial for charge carrier mobility. semanticscholar.org The introduction of methyl groups onto the phenanthroline ring can modify the electronic distribution and excited-state properties of the complex, which in turn affects the performance of the solar cell. semanticscholar.orgresearchgate.net For example, a DSSC incorporating a ruthenium complex with 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) achieved a power conversion efficiency of 5.0%. semanticscholar.org This highlights the potential of using substituted phenanthrolines like this compound to tune the properties of OPV components.

| Ligand in Ru(II) Complex | Jsc (mA cm⁻²) | Voc (V) | Fill Factor (ff) | Efficiency (η) |

|---|---|---|---|---|

| 3,4,7,8-tetramethyl-1,10-phenanthroline | 11.9 | 0.627 | 0.67 | 5.0% semanticscholar.orgresearchgate.net |

Materials Exhibiting Thermally Activated Delayed Fluorescence (TADF)

Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons for light emission, enabling OLEDs to potentially achieve 100% internal quantum efficiency. rsc.orgnih.gov Phenanthroline derivatives have been successfully incorporated into both metal complexes and purely organic molecules that exhibit TADF. rsc.orgresearchgate.net The key to achieving TADF is a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), which allows for efficient reverse intersystem crossing from the triplet state back to the singlet state. rsc.org

Copper(I) complexes with diimine ligands like substituted phenanthrolines are well-known TADF emitters. rsc.org Additionally, organic D-A-D systems, where phenanthroline acts as the acceptor (A) core linked to donor (D) units, have been synthesized and shown to exhibit TADF. researchgate.net By carefully selecting the donor units, the emission color of these TADF materials can be tuned from sky blue to yellow-orange. rsc.org For instance, a TADF emitter based on a pyrazino[2,3-f] researchgate.netsemanticscholar.orgphenanthroline acceptor achieved a maximum external quantum efficiency (EQE) of 20.1% in an OLED. rsc.org The structural characteristics of this compound make it a viable candidate for integration into novel TADF emitters.

Exploration of Nonlinear Optical (NLO) Properties

Materials with significant nonlinear optical (NLO) properties are in demand for applications in optical communications and data processing. unimi.it The extended π-conjugated system of phenanthrolines, which facilitates substantial charge transfer, makes them an ideal platform for developing NLO materials. nih.gov

Computational studies have investigated phenanthrene and phenanthroline derivatives, often in a D-π-A configuration, to assess their potential as NLO compounds. semanticscholar.orgresearchgate.net Pyrrolo[1,2-i] researchgate.netrsc.orgphenanthroline derivatives have been synthesized and studied, demonstrating their potential in this area. nih.govnih.gov The coordination of phenanthroline ligands to metal ions, such as in europium complexes, can also lead to a significant enhancement of the second-order NLO response. unimi.it The inherent electronic asymmetry and potential for charge transfer within this compound and its complexes suggest they could exhibit interesting NLO properties.

Microporous Organic Polymers (MOPs) for Adsorption and Separation Processes

Microporous organic polymers (MOPs) are a class of materials characterized by high specific surface areas, excellent stability, and tunable pore structures. rsc.orgrsc.org These features make them highly effective for applications in adsorption and separation. iwaponline.com Phenanthroline-based MOPs (Phen-MOPs) have been synthesized through cost-effective methods like the Scholl reaction. rsc.orgrsc.org

These Phen-MOPs exhibit high surface areas and can be used as efficient adsorbents for removing contaminants, such as heavy metal ions like Cu(II), from aqueous solutions. iwaponline.com One study reported a maximum removal efficiency of 98.47% for Cu(II) and a maximum adsorption capacity of 128.53 mg/g. iwaponline.com A particularly interesting application is the reutilization of the spent adsorbent. After adsorbing metal ions, the resulting metal-loaded polymer (e.g., Phen-MOP-Cu) can serve as a highly efficient and recyclable heterogeneous catalyst for organic reactions, such as the Ullmann-type reaction and Suzuki-Miyaura coupling. rsc.orgiwaponline.com The ability of the this compound unit to be incorporated into such polymer frameworks opens up possibilities for creating new functional materials for environmental remediation and catalysis.

Theoretical and Computational Investigations of 9 Methyl 1,7 Phenanthroline Systems

Quantum Chemical Calculations (Density Functional Theory, Time-Dependent DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are fundamental to modern chemical research. DFT is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is highly effective for calculating optimized geometries, electronic energies, and molecular orbital distributions. TD-DFT is an extension used to study excited states, allowing for the prediction of electronic absorption spectra (UV-Vis) and the analysis of electronic transitions.

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical reactivity, kinetic stability, and the energy required for its lowest-energy electronic transition. semanticscholar.org

A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily polarized, whereas a large gap indicates high stability. mdpi.com DFT calculations, often using functionals like B3LYP, are standard for determining the energies of these orbitals. researchgate.net For phenanthroline systems, the introduction of electron-donating groups like methyl substituents is expected to raise the HOMO energy level and potentially lower the LUMO level, thereby narrowing the energy gap and influencing the molecule's electronic and optical properties. nih.gov

While specific values for 9-Methyl-1,7-phenanthroline are not available, studies on related phenanthroline derivatives provide context. For instance, calculations on the parent 1,10-phenanthroline (B135089) molecule show a large energy gap, characteristic of a stable aromatic system. semanticscholar.org The addition of substituents alters these values, which in turn modifies the molecule's behavior.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| This compound | Data Not Available | Data Not Available | Data Not Available |

| Illustrative Example: 1,10-phenanthroline | -6.26 | -1.43 | 4.83 |

Computational methods can accurately predict various spectroscopic properties, providing a powerful complement to experimental data.

UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is the premier tool for simulating UV-Vis absorption spectra. nih.gov It calculates the energies of electronic transitions from the ground state to various excited states. These calculated transition energies and their corresponding oscillator strengths can be used to generate a theoretical spectrum that helps in assigning the bands observed in experimental spectra, such as π→π* and n→π* transitions. mdpi.comnih.gov For substituted phenanthrolines, TD-DFT calculations have been successfully used to predict shifts in absorption maxima caused by different functional groups. nih.gov

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) spectra involve predicting the chemical shifts (δ) of active nuclei like ¹H and ¹³C. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework for this purpose. These calculations can help assign experimental peaks and understand how the electronic environment of each nucleus is affected by the molecular structure.

| Compound | Transition Type | Calculated λmax (nm) | Experimental λmax (nm) |

|---|---|---|---|

| This compound | N/A | Data Not Available | Data Not Available |

Electronic transitions in molecules with donor and acceptor moieties can exhibit charge transfer characteristics. Intramolecular Charge Transfer (ICT) occurs when an electron is promoted from an orbital localized on a donor part of the molecule to an orbital on an acceptor part. acs.org In metal complexes containing phenanthroline ligands, Metal-to-Ligand Charge Transfer (MLCT) is a common and important phenomenon where an electron moves from a metal-centered orbital to a ligand-centered π* orbital. aip.org

TD-DFT calculations are instrumental in analyzing these transitions. By examining the molecular orbitals involved in a specific electronic excitation, one can determine its character (e.g., localized π→π* or charge transfer). For example, if the HOMO is located on a donor group and the LUMO on an acceptor group, the HOMO→LUMO transition will have significant ICT character. acs.org This analysis is crucial for designing molecules for applications in photonics, sensors, and solar cells.

Prediction of Reactivity and Mechanistic Pathways

DFT calculations provide valuable descriptors for predicting a molecule's reactivity. The distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. semanticscholar.org

Another powerful tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecular surface. Regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For phenanthrolines, the nitrogen atoms are typically sites of high negative potential, indicating their role as Lewis bases and coordination sites for metals. Computational studies can also be used to model reaction energy profiles, helping to elucidate mechanistic pathways by calculating the energies of reactants, transition states, and products. dergipark.org.tr

Conformational Analysis and Structural-Electronic Correlations

The three-dimensional structure of a molecule dictates many of its properties. Conformational analysis involves finding the most stable arrangement of atoms (the global minimum on the potential energy surface) and identifying other low-energy conformers. DFT geometry optimization is the standard method for this purpose. mdpi.com

For substituted phenanthrolines, the presence of substituents like methyl groups can introduce steric hindrance, potentially causing deviations from planarity. nih.gov For instance, studies on 2,9-dimethyl-1,10-phenanthroline show that the methyl groups can cause a distortion in the geometry of its metal complexes. nih.gov Such structural changes have a direct impact on the electronic properties. A twist in the aromatic backbone, for example, can disrupt π-conjugation, which in turn affects the HOMO-LUMO gap and the energies of electronic transitions. Computational studies allow for a systematic investigation of these structural-electronic correlations by modeling how bond lengths, bond angles, and dihedral angles relate to calculated electronic and spectroscopic properties. nih.gov

Supramolecular Chemistry and Self Assembly of 9 Methyl 1,7 Phenanthroline Derivatives

Non-Covalent Interactions in Supramolecular Assemblies

Aromatic π-stacking interactions are a significant driving force in the self-assembly of phenanthroline-based molecules. These interactions arise from the attractive, non-covalent forces between aromatic rings. In the context of 9-methyl-1,7-phenanthroline derivatives, the planar phenanthroline core readily participates in π-stacking, leading to the formation of columnar or layered structures.

Computational studies, such as Density Functional Theory (DFT), have been employed to further elucidate the nature and energetics of these interactions. ub.edu These calculations help in understanding how subtle changes in the molecular structure can have a profound impact on the self-assembly process. For example, in certain crystal structures, phenanthroline rings exhibit a parallel face-to-face stacking arrangement, which is a key factor in the formation of the supramolecular architecture. ub.edu

| System | Interaction Type | Key Geometric Parameters | Significance |

|---|---|---|---|

| Phenanthroline-Anthracene Complex | Intercomponent π-stacking | Center-to-center distance: 3.437 to 3.816 Å nih.gov | Stabilizes rotaxane structures nih.gov |

| Pterostilbene/Phenanthroline Cocrystal | Parallel face-to-face π-stacking | - | Reinforced by OH···N hydrogen bonds and CH3···π interactions ub.edu |

| Gold(I) Phenanthroline Complexes | Dimer formation via π-π interactions | Calculated energy up to 4.2 kcal·mol–1 acs.org | Influences solid-state packing and photoluminescent properties acs.org |

Hydrogen bonding plays a crucial role in directing the self-assembly of this compound derivatives, providing both directionality and stability to the resulting supramolecular architectures. The nitrogen atoms of the phenanthroline core can act as hydrogen bond acceptors, while appropriate functional groups on the periphery can serve as hydrogen bond donors.

In some systems, hydrogen bonds work in concert with other non-covalent interactions, like π-stacking, to create highly organized structures. This cooperativity between different types of interactions is a key principle in supramolecular chemistry. ub.edu For instance, hydrogen bonds can pre-organize molecules in a way that facilitates favorable π-stacking arrangements. The analysis of crystal structures often reveals complex networks where molecules are linked through a combination of N-H···N, C-H···O, and O-H···N hydrogen bonds. researchgate.netresearchgate.net

| System | Hydrogen Bond Type(s) | Role in Self-Assembly |

|---|---|---|

| Phenanthroline-Aminobenzimidazole Complexes | N-H···N, N-H···F | Stabilizes the crystal structure and directs molecular assembly mdpi.com |

| Nickel(II) Phenanthroline Complexes | O-H···O, N-H···O | Formation of 3D supramolecular assemblies mdpi.com |

| Phenanthroline with 1,2,4,5-Benzenetetracarboxylic Acid | O-H···N | Formation of supramolecular assemblies sigmaaldrich.com |

Formation of Host-Guest Architectures and Molecular Tapes with 1,7-Phenanthrolines

The versatile coordination and non-covalent bonding capabilities of 1,7-phenanthroline (B34526) and its derivatives make them excellent candidates for the construction of host-guest systems and extended one-dimensional structures known as molecular tapes.

In host-guest chemistry, a larger host molecule encapsulates a smaller guest molecule. The phenanthroline unit can be incorporated into larger macrocyclic or cage-like structures that act as hosts. The cavity of the host can then bind to specific guest molecules through a combination of interactions, including hydrogen bonding, π-stacking, and electrostatic forces. The selectivity of the host for a particular guest is determined by the size, shape, and chemical complementarity of the binding site. The formation of such host-guest complexes can be studied using techniques like NMR and UV-visible titrations. rsc.org

Molecular tapes are one-dimensional, ribbon-like supramolecular polymers formed through the directional and repetitive self-assembly of molecular building blocks. 1,7-Phenanthroline derivatives can be designed to self-assemble into molecular tapes through a combination of hydrogen bonding and π-stacking interactions. For example, molecules with complementary hydrogen bonding sites can link together in a linear fashion, while π-stacking interactions between the phenanthroline cores can provide additional stability to the tape-like structure. The width and surface properties of these molecular tapes can be controlled by modifying the structure of the constituent monomers.

Crystal Engineering and Solid-State Structural Investigations

Crystal engineering focuses on the design and synthesis of crystalline solids with desired structures and properties. In the context of this compound, crystal engineering principles are used to control the solid-state packing of its derivatives, which in turn influences their physical and chemical properties.

Single-crystal X-ray diffraction is the primary technique used to determine the precise three-dimensional arrangement of molecules in the solid state. These studies provide invaluable information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonds and π-stacking distances. mdpi.comnih.gov By analyzing the crystal structures of a series of related this compound derivatives, researchers can identify recurring structural motifs and understand the influence of different functional groups on the crystal packing.

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| [Cd(S2O8)(C14H12N2)2] | - | - | MN4O2 polyhedron | nih.gov |

| (phen)(1-methyl-2-amino-Bz)(H+)(BF4−) | - | - | Stabilized by N-H···N and N-H···F hydrogen bonds and π-π stacking | mdpi.com |

| (PPh3)Au(phen) | - | - | Asymmetric coordination of the phenanthroline ligand | acs.org |

Perspectives and Future Research Directions

Advancements in Regioselective Synthesis and Functionalization of 1,7-Phenanthroline (B34526) Derivatives

The synthesis of 1,7-phenanthroline derivatives, including 9-Methyl-1,7-phenanthroline, has traditionally relied on established methods like the Skraup or Friedländer reactions. The Friedländer annulation, for instance, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group. However, future research will likely focus on developing more advanced, regioselective strategies that offer higher yields and greater control over the placement of functional groups.

A primary challenge is the precise and efficient functionalization of the 1,7-phenanthroline core. Modern techniques such as direct C–H functionalization, which have been successfully applied to the 1,10-phenanthroline (B135089) scaffold, represent a promising avenue. acs.orghw.ac.uk Adapting these metal- and light-free Minisci-type reactions could enable the direct installation of various substituents onto the this compound ring system, bypassing lengthy, multi-step synthetic sequences. acs.orghw.ac.uk This would significantly enhance the ability to create a diverse library of derivatives with fine-tuned electronic and steric properties for specific applications.

| Synthetic Strategy | Description | Potential Advantages for 1,7-Phenanthroline Derivatives |

| Friedländer Annulation | Condensation of a 2-aminoaryl ketone/aldehyde with a compound containing an active methylene group. researchgate.net | Well-established method for building the core heterocyclic structure. |

| Skraup Reaction | Double cyclization of o-phenylenediamines using glycerol (B35011) and sulfuric acid. chim.it | A traditional, often one-pot method for creating the phenanthroline nucleus. |

| Direct C–H Functionalization | Direct attachment of functional groups to the C-H bonds of the aromatic core. acs.orghw.ac.uk | High step-efficiency, avoids pre-functionalization, allows for late-stage diversification. |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single operation to form the final product. | High efficiency and molecular diversity for creating complex fused derivatives. |

This table is interactive. Click on the headers to sort.

Design and Exploration of Novel Metal Complexes with Unique Coordination Geometries and Tunable Electronic Properties

The asymmetric nature of the 1,7-phenanthroline ligand, in contrast to the more symmetric 1,10-isomer, is one of its most compelling features. This asymmetry, combined with the steric and electronic influence of the 9-methyl group, is expected to produce metal complexes with unique coordination geometries and distinct physical properties. The arrangement of the nitrogen atoms is ideal for chelating a wide variety of metal cations, from transition metals to lanthanides. chim.it

Future research will focus on systematically exploring the coordination chemistry of this compound with a broad range of metal ions. The resulting complexes are anticipated to exhibit distorted coordination polyhedra, which can have profound effects on their electronic and photophysical properties. For example, the formation of complexes with transition metals often leads to distinct colors arising from metal-to-ligand charge transfer (MLCT) transitions. The specific geometry and the electron-donating nature of the methyl group can tune the energy of these transitions, allowing for the rational design of chromophores and luminophores with specific absorption and emission characteristics. unirioja.es The study of these complexes is crucial for developing new catalysts, luminescent materials, and molecular sensors. jmaterenvironsci.com

Innovative Applications in Bio-inspired Chemical Processes and Advanced Sensing Technologies

Phenanthroline derivatives have a well-documented history in biological and sensing applications, primarily due to their ability to act as potent metal chelators and to intercalate into DNA. mdpi.comwikipedia.org this compound is a promising candidate for the development of next-generation tools in these areas. As a metal chelator, it can be used to inhibit metalloproteins and metal-dependent enzymes, a property that is valuable in biochemical research. wikipedia.org

In the field of advanced sensing, the unique coordination properties of this compound can be harnessed to create highly selective and sensitive chemosensors. researchgate.net The formation of a complex with a specific metal ion can trigger a measurable optical response, such as a change in color (colorimetric sensing) or fluorescence (fluorometric sensing). researchgate.net Research will likely focus on grafting the this compound moiety onto other platforms, such as carbon dots or polymers, to create sophisticated nanosensors for detecting trace amounts of metal ions in environmental or biological samples. researchgate.net The development of such sensors is critical for monitoring pollutants and understanding biological processes.

| Potential Application Area | Role of this compound | Key Scientific Focus |

| Bio-inspired Catalysis | Ligand for metal complexes that mimic enzyme active sites. | Designing complexes for specific catalytic transformations (e.g., oxidation, hydrogenation). |

| DNA Intercalation | Planar aromatic core allows for insertion between DNA base pairs. mdpi.comlibretexts.org | Studying binding modes and developing agents for DNA cleavage or recognition. |

| Enzyme Inhibition | Acts as a metal chelator, removing essential metal ions from active sites. wikipedia.org | Targeting specific metalloenzymes for therapeutic or research purposes. |

| Ion Sensing | Forms specific, optically active complexes with target metal ions. researchgate.netchemicalbook.com | Developing selective colorimetric or fluorescent probes for environmental and biological monitoring. |

This table is interactive. Click on the headers to sort.

Integration of this compound into Next-Generation Functional Materials and Devices

The rigid, planar structure and robust coordination ability of phenanthrolines make them excellent building blocks for advanced functional materials. nbinno.com this compound is particularly promising for integration into materials where molecular geometry and electronic properties are critical.

In materials science, derivatives of 1,7-phenanthroline are being explored for use in organic light-emitting diodes (OLEDs). Metal complexes based on this ligand can act as highly efficient phosphorescent emitters, which are vital components in modern displays and lighting technologies. nbinno.com The 9-methyl group and the asymmetric core can influence the packing of molecules in thin films and tune the emission wavelengths and quantum efficiencies. nbinno.com Furthermore, phenanthroline-based compounds are integral to the design of photovoltaic devices like dye-sensitized solar cells (DSSCs). nbinno.com The robust nature of their metal complexes contributes to the long-term stability and efficiency of these solar energy conversion technologies. nbinno.commdpi.com

Synergistic Development through Combined Experimental and Computational Methodologies

A comprehensive understanding of this compound and its derivatives will be best achieved through a synergistic approach that combines experimental synthesis and characterization with advanced computational modeling. Given the relative scarcity of detailed studies on this specific isomer, theoretical methods are invaluable for predicting properties and guiding experimental efforts.

Quantum chemical calculations, such as Density Functional Theory (DFT), can provide deep insights into the fundamental characteristics of the molecule and its metal complexes. nih.gov These methods can be used to determine electronic structure parameters, model coordination geometries, predict spectroscopic properties (absorption and emission), and elucidate reaction mechanisms. semanticscholar.orgresearchgate.net By computationally screening potential derivatives and metal complexes, researchers can prioritize synthetic targets that are most likely to possess desired properties, thereby accelerating the discovery and development process. This integrated approach, where computational predictions are validated by experimental results and experimental findings inspire new theoretical investigations, will be essential for unlocking the full potential of this compound.

Q & A

Q. What methodologies assess the biological activity of this compound derivatives against microbial targets?

- Methodological Answer :

- MIC assays : Test derivatives (0.1–100 µg/mL) against E. coli and S. aureus with ampicillin controls .

- Cytotoxicity screening : Use MTT assays on mammalian cells (IC ≥ 50 µM required) .

Report EC values with 95% confidence intervals .

Literature and Data Validation

Q. How can researchers systematically review conflicting data on the stability of this compound under UV exposure?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.